molecular formula C11H20N2O4S B2639201 1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide CAS No. 1428365-00-7

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide

Cat. No.: B2639201
CAS No.: 1428365-00-7
M. Wt: 276.35
InChI Key: ROIGGYRVNXUTGU-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(3-methoxypropyl)azetidine-3-carboxamide is a synthetic small molecule featuring an azetidine core, a scaffold recognized for its value in medicinal chemistry for improving physicochemical properties and target binding . The compound's structure, which incorporates a cyclopropylsulfonyl group and a methoxypropyl side chain, suggests potential as a building block or intermediate in developing inhibitors for various biological targets, such as kinases and G-protein-coupled receptors (GPCRs). Azetidine derivatives are increasingly investigated in pharmaceutical research for their application in diverse therapeutic areas. Patents and scientific literature indicate that similar azetidine-based compounds are being explored as modulators of targets like the CCR6 receptor for inflammatory and autoimmune diseases , as well as apoptosis signal-regulating kinase 1 (ASK1) for potential use in neurodegenerative disorders and cancer . Furthermore, the structural motif of a sulfonamide-linked heterocycle is prevalent in compounds studied as wild-type kinase inhibitors for conditions such as asthma, psoriasis, and other proliferative disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for hit-to-lead optimization, probing structure-activity relationships (SAR), and investigating novel mechanisms of action in a controlled laboratory setting.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(3-methoxypropyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-17-6-2-5-12-11(14)9-7-13(8-9)18(15,16)10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGGYRVNXUTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine ()

  • Core Structure : Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring) in the target compound.
    • Impact: Pyrrolidine offers greater conformational flexibility, which may improve binding to larger active sites but reduce selectivity due to increased rotameric states .
  • Functional Groups : Both compounds share the cyclopropylsulfonyl group, but the analogue replaces the carboxamide with a pyrrolo-triazolo-pyrazine fused heterocycle.
    • Impact: The fused heterocycle in the analogue likely targets kinases or nucleotide-binding proteins, whereas the carboxamide in the target compound may favor protease or G-protein-coupled receptor interactions.
Feature Target Compound Pyrrolidine Analogue ()
Core Heterocycle Azetidine (4-membered) Pyrrolidine (5-membered)
Sulfonyl Group Cyclopropylsulfonyl Cyclopropylsulfonyl
Key Substituent 3-Methoxypropyl carboxamide Pyrrolo-triazolo-pyrazine
Hypothesized Use Enzyme/receptor modulation Kinase inhibition

Compounds with N-(3-Methoxypropyl) Substituents

Sodium Bis[4-Hydroxy-3-[(2-Hydroxy-1-Naphthyl)Azo]-N-(3-Methoxypropyl)Benzenesulphonamidato(2-)]Cobaltate(1-) ()

  • Core Structure: Benzene sulfonamide vs. azetidine carboxamide in the target compound. Impact: The sulfonamide in the cobaltate complex is part of a coordination metal complex, whereas the carboxamide in the target compound is a neutral hydrogen-bond donor/acceptor.
  • 3-Methoxypropyl Group : Present in both compounds.
    • Impact: This group enhances solubility in polar solvents (e.g., water for the cobaltate dye) and may improve bioavailability in the target compound by balancing logP values .
Feature Target Compound Cobaltate Complex ()
Core Structure Azetidine carboxamide Benzenesulfonamide-cobalt coordination
3-Methoxypropyl Attached to carboxamide Attached to sulfonamide
Application Hypothetical drug candidate Industrial dye (Solvent Violet 13)

Key Comparative Insights

Sulfonamide vs. Carboxamide :

  • Sulfonamides (e.g., in ) are more acidic (pKa ~1–2) than carboxamides (pKa ~17–25), influencing ionization state and membrane permeability .

3-Methoxypropyl Role :

  • This substituent consistently improves solubility across diverse compounds, suggesting its utility in optimizing drug-like properties in the target molecule .

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